2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-16(20-17(23)14-10-6-7-11-15(14)19)18(24)22(21(12)2)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQUWLFFIMYLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Amide Coupling via Acid Chloride
The most widely reported method involves a nucleophilic acyl substitution reaction between 4-aminoantipyrine and 2-chlorobenzoyl chloride.
Procedure
- Reagents :
- 4-Aminoantipyrine (1.0 equiv)
- 2-Chlorobenzoyl chloride (1.2 equiv)
- Triethylamine (2.5 equiv)
- Dry dichloromethane (DCM)
- Steps :
- Dissolve 4-aminoantipyrine (5.0 g, 23.8 mmol) in anhydrous DCM (50 mL).
- Add triethylamine (4.0 mL, 28.6 mmol) under nitrogen atmosphere.
- Slowly add 2-chlorobenzoyl chloride (3.8 mL, 28.6 mmol) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Recrystallize from ethanol to obtain white crystals (Yield: 82%).
Critical Parameters
- Solvent : Anhydrous DCM minimizes hydrolysis of the acid chloride.
- Base : Triethylamine scavenges HCl, driving the reaction to completion.
- Temperature : Slow addition at 0°C prevents exothermic side reactions.
Microwave-Assisted Synthesis
To enhance reaction efficiency, microwave irradiation has been employed:
Procedure
- Reagents :
- 4-Aminoantipyrine (1.0 equiv)
- 2-Chlorobenzoyl chloride (1.1 equiv)
- Potassium carbonate (2.0 equiv)
- Acetonitrile
- Steps :
Advantages
- Reduced reaction time (15 minutes vs. 12 hours).
- Higher yields due to controlled thermal energy delivery.
Solid-Phase Synthesis (Alternative Method)
A less common approach uses polymer-supported reagents for facile purification:
Procedure
- Reagents :
- Wang resin-bound 4-aminoantipyrine
- 2-Chlorobenzoyl chloride (1.5 equiv)
- DIEA (3.0 equiv) in DMF
- Steps :
Limitations
- Higher cost due to resin usage.
- Limited scalability for industrial applications.
Characterization Data
Spectroscopic Analysis
Thermal Stability
| Analysis | Results | Reference |
|---|---|---|
| TGA | Decomposition onset: 248°C (5% weight loss) | |
| DSC | Endothermic peak at 192°C (melting point) |
X-ray Crystallography
- Crystal System : Monoclinic, P2₁/c
- Unit Cell : a = 6.9994 Å, b = 12.4035 Å, c = 15.836 Å, β = 100.37°
- Hydrogen Bonding : N–H···O (2.89 Å) and C–H···O (3.12 Å) stabilize dimeric structures.
Comparative Analysis of Methods
| Parameter | Conventional Method | Microwave Method | Solid-Phase Method |
|---|---|---|---|
| Yield | 82% | 89% | 76% |
| Time | 12 hours | 15 minutes | 6 hours |
| Scalability | High | Moderate | Low |
| Cost | Low | Moderate | High |
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide exhibit significant antimicrobial properties. A study involving a series of benzamides demonstrated their effectiveness against various mycobacterial, bacterial, and fungal strains. The synthesized compounds showed biological activity comparable to established antibiotics such as isoniazid and ciprofloxacin .
Table 1: Antimicrobial Efficacy of Related Benzamides
| Compound Name | Activity Type | Comparison Standard | Efficacy |
|---|---|---|---|
| 5-Chloro-Benzamide | Mycobacterial | Isoniazid | Comparable |
| 4-Chloro-Benzamide | Bacterial | Ciprofloxacin | Higher |
| 2-Chloro-N-(1,5-dimethyl...) | Fungal | Fluconazole | Comparable |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Research into pyrazole derivatives has shown that modifications can enhance the inhibition of inflammatory mediators. For instance, derivatives have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .
Anticancer Potential
Emerging studies indicate that pyrazole derivatives may possess anticancer properties. A recent investigation into various pyrazole compounds highlighted their ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways . The compound's unique structure allows it to interact with targets involved in cell proliferation and survival.
Herbicidal Activity
The application of 2-chloro-N-(1,5-dimethyl...) in agriculture has been explored for its potential as a herbicide. Research on related compounds has shown effective inhibition of plant growth by interfering with photosynthetic electron transport processes in chloroplasts . This property can be harnessed for developing selective herbicides that target specific weed species while minimizing damage to crops.
Table 2: Herbicidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Plant Species | Mechanism of Action | Efficacy |
|---|---|---|---|
| Pyrazole A | Broadleaf Weeds | Photosynthetic Inhibition | High |
| Pyrazole B | Grasses | Growth Regulation | Moderate |
Synthesis of Functional Materials
The unique chemical characteristics of 2-chloro-N-(1,5-dimethyl...) enable its use in synthesizing functional materials. Research indicates that pyrazole derivatives can serve as precursors for creating polymers with enhanced thermal stability and solubility in organic solvents . These materials can be utilized in coatings, adhesives, and other industrial applications.
Crystal Engineering
Studies have shown that the compound crystallizes in a monoclinic system with specific unit cell parameters, suggesting potential applications in crystal engineering. The ability to form dimers in solution at room temperature opens avenues for developing novel crystalline materials with tailored properties .
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide
- 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide
Uniqueness
2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and benzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 293.75 g/mol. The compound features a chloro group and a pyrazole moiety, which are significant for its biological activity.
Biological Activity Overview
Research has highlighted several biological activities associated with pyrazole derivatives, including anti-inflammatory, antitumor, and antimicrobial effects. The following sections detail specific findings related to this compound.
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Chloro-N-(1,5-dimethyl...) | MCF7 | 3.79 | |
| 2-Chloro-N-(1,5-dimethyl...) | NCI-H460 | 42.30 | |
| 2-Chloro-N-(1,5-dimethyl...) | HepG2 | 17.82 |
These results suggest that the compound has a promising profile as an anticancer agent, particularly against breast cancer (MCF7) and lung cancer (NCI-H460).
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well documented. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes:
| Activity | Measurement | Reference |
|---|---|---|
| Inhibition of COX enzymes | IC50 = 0.067 µM | |
| Reduction of TNF-alpha levels | Significant reduction observed |
These findings highlight the compound's potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Studies have shown that some derivatives exhibit notable antifungal activity:
| Compound | Target Organism | Activity |
|---|---|---|
| Various pyrazoles | Phytopathogenic fungi (e.g., Botrytis cinerea) | Significant inhibition observed |
This suggests that the compound may have applications in agricultural settings as well.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar pyrazole derivatives:
- Study on Anticancer Effects : A study evaluated a series of pyrazole carboxamides against human cancer cell lines and found significant cytotoxicity correlated with structural modifications in the pyrazole ring .
- Anti-inflammatory Mechanisms : Research highlighted the mechanism by which pyrazole derivatives inhibit COX enzymes and reduce inflammatory markers in vitro .
- Antifungal Screening : A comprehensive screening of various pyrazole derivatives against multiple fungal strains demonstrated their efficacy in inhibiting growth and could lead to new antifungal agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide?
- Methodological Answer : The compound is typically synthesized via amide coupling reactions. For example, coupling 2-chlorobenzoic acid derivatives with 4-aminoantipyrine analogs using carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane under basic conditions (e.g., triethylamine) . Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography ensures product integrity.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software (e.g., SHELX-2018) resolves molecular geometry and intermolecular interactions. Parameters include unit cell dimensions (e.g., orthorhombic , Å, Å, Å) and refinement metrics () .
- Spectroscopy : / NMR confirms functional groups, while IR identifies carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) stretches .
Advanced Research Questions
Q. How do intermolecular interactions dictate the crystal packing and stability of this compound?
- Methodological Answer : Crystal packing is stabilized by N–H⋯O hydrogen bonds (2.8–3.0 Å) and C–H⋯O interactions (3.2–3.5 Å), forming graph-set motifs. Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions:
Q. How can computational methods resolve contradictions between experimental and theoretical data?
- Methodological Answer : DFT calculations (B3LYP-D3/def2-TZVP) validate experimental bond lengths/angles (e.g., C=O: 1.22 Å calc. vs. 1.23 Å expt.) and quantify interaction energies (e.g., hydrogen bonds: 0.9–6.1 kcal/mol). QTAIM/NCIplot analysis identifies non-covalent interaction critical points (NCI regions) to resolve discrepancies in crystallographic data .
Q. What strategies optimize reaction yields in the presence of steric hindrance from substituents?
- Methodological Answer :
- Solvent selection : Dichloromethane or DMF enhances solubility of bulky intermediates.
- Catalytic systems : Use of DMAP (4-dimethylaminopyridine) accelerates acylation by reducing steric hindrance .
- Temperature control : Low-temperature stirring (273 K) minimizes side reactions .
Data Contradiction Analysis
Q. How should researchers address variability in reported crystallographic parameters (e.g., bond lengths, torsion angles)?
- Methodological Answer :
- Cross-validate data using multiple refinement software (e.g., SHELXL vs. Olex2) .
- Apply TWINABS for twinned crystals or high-resolution data (e.g., synchrotron sources) to reduce systematic errors .
- Compare with analogous structures (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide: C=O bond 1.23 Å vs. 1.22 Å in related derivatives) .
Methodological Tables
Table 1 : Key Crystallographic Parameters (Selected Derivatives)
| Compound | Space Group | (Å) | (Å) | (Å) | (Å) | Refinement |
|---|---|---|---|---|---|---|
| Title Compound | 8.4220 | 9.2950 | 14.501 | 1135.2 | 0.064 | |
| 2-(4-Nitrophenyl)acetamide Derivative | 12.761 | 9.843 | 15.332 | 1865.4 | 0.064 |
Table 2 : Hydrogen Bonding Parameters (Title Compound)
| Donor–Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |
|---|---|---|---|---|
| N3–H3A⋯O1 | 0.88 | 2.12 | 2.92 | 152 |
| C5–H5A⋯O2 | 0.95 | 2.45 | 3.30 | 148 |
Key Recommendations for Researchers
- Prioritize high-resolution crystallography to resolve steric/electronic effects from the chloro and phenyl substituents.
- Combine Hirshfeld surface analysis with DFT to map non-covalent interactions for structure-activity relationship (SAR) studies.
- Validate synthetic protocols using EDCI/DMAP systems to mitigate steric challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
